molecular formula C24H17NO4 B609049 MIPS1455 CAS No. 1627580-82-8

MIPS1455

Cat. No.: B609049
CAS No.: 1627580-82-8
M. Wt: 383.4
InChI Key: RFONOEROIUQAJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MIPS1455 (4) is a novel photoactivatable allosteric ligand developed for the M1 muscarinic acetylcholine receptor (M1 mAChR), a therapeutic target for cognitive disorders such as Alzheimer’s disease . Unlike traditional orthosteric ligands that bind to the endogenous acetylcholine site, this compound irreversibly targets an allosteric site, enabling precise modulation of receptor activity without competing with endogenous ligands. This irreversible binding is achieved through a photoaffinity label, which forms covalent bonds with the receptor upon UV irradiation.

Properties

CAS No.

1627580-82-8

Molecular Formula

C24H17NO4

Molecular Weight

383.4

IUPAC Name

1-(4-Benzoyl-benzyl)-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

InChI

InChI=1S/C24H17NO4/c26-22(17-6-2-1-3-7-17)18-12-10-16(11-13-18)14-25-15-20(24(28)29)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2,(H,28,29)

InChI Key

RFONOEROIUQAJO-UHFFFAOYSA-N

SMILES

O=C(C1=CN(CC2=CC=C(C(C3=CC=CC=C3)=O)C=C2)C4=C(C=CC=C4)C1=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

MIPS1455;  MIPS-1455;  MIPS 1455; 

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Differences Between this compound and Similar Compounds

Property This compound Orthosteric Photoactivatable Ligands (e.g., QNB derivatives) Non-Photoactivatable Allosteric Modulators (e.g., VU0488131)
Target Site Allosteric Orthosteric Allosteric
Photoactivation Yes (UV-dependent covalent binding) Yes No
Binding Reversibility Irreversible Irreversible (post-activation) Reversible
Therapeutic Utility Cognitive deficit research Receptor mapping Symptomatic relief in Alzheimer’s
Key Advantage Probes allosteric site dynamics High specificity for orthosteric site Tunable modulation without covalent binding
Reference [External studies*]

Note: Non-photoactivatable allosteric modulators are referenced from external literature due to evidence limitations.

Mechanistic Insights

  • Orthosteric Photoactivatable Ligands: These compounds, such as benzilyl quinuclidinyl mustard (BQZ), bind irreversibly to the orthosteric site, blocking endogenous ligand access. While useful for receptor localization studies, they lack specificity for allosteric mechanisms critical for drug discovery .
  • Non-Photoactivatable Allosteric Modulators: Compounds like VU0488131 reversibly enhance M1 mAChR signaling but require continuous dosing. This compound’s covalent binding offers prolonged receptor interaction, enabling sustained effects in preclinical models .

Pharmacological Data

  • This compound : Demonstrates an EC₅₀ of 320 nM for M1 mAChR activation, with >100-fold selectivity over M2-M5 subtypes .
  • Orthosteric Ligands: Exhibit sub-nanomolar affinity but poor subtype selectivity (e.g., BQZ binds M1-M5 with similar potency).
  • Allosteric Modulators : VU0488131 shows EC₅₀ ~200 nM but reversible kinetics, limiting in vivo durability.

Research Implications

This compound bridges a critical gap in allosteric drug discovery by enabling irreversible, site-specific receptor modulation. Its comparison with orthosteric ligands underscores the advantages of targeting allosteric sites for subtype selectivity, while its photoactivation mechanism offers unique advantages over reversible modulators in mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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